Reduced Goitrogenicity Relative to Thiouracil and Propylthiouracil
Iodothiouracil (ITU) demonstrates significantly reduced goitrogenicity compared to non-iodinated thiouracil and propylthiouracil (PTU) at doses that achieve antithyroid efficacy [1]. In rat studies, ITU at 0.1% in diet (approximately 50 mg/kg/day) produced minimal thyroid hypertrophy (gland weight increase <20% vs. control), whereas equieffective antithyroid doses of thiouracil induced >100% gland weight increase [2]. When compared on a molar basis, PTU was 2- to 3-fold more potent as a goitrogen than ITU at equivalent antithyroid concentrations [3].
| Evidence Dimension | Goitrogenicity (thyroid gland weight increase) |
|---|---|
| Target Compound Data | ITU at 0.1% diet: gland weight increase <20% vs. control [2] |
| Comparator Or Baseline | Thiouracil at equieffective antithyroid dose: >100% gland weight increase [2]; PTU: 2-3x higher goitrogenic potency on molar basis [3] |
| Quantified Difference | ≥5-fold lower goitrogenicity at comparable antithyroid efficacy [2] |
| Conditions | In vivo rat model; dietary administration for 14-28 days; thyroid weight measurement |
Why This Matters
Reduced goitrogenicity minimizes thyroid enlargement during treatment, a key procurement consideration for in vivo antithyroid studies requiring minimal confounding hyperplasia.
- [1] Vanderlaan WP, Caplan R. On the mode of action of iodothiouracil. J Clin Endocrinol Metab. 1954;14(2):232-241. View Source
- [2] Vanderlaan JE, Vanderlaan WP. The antithyroid activity of 5-iodo-2-thiouracil. Endocrinology. 1958;63(2):185-194. View Source
- [3] Vanderlaan JE, Vanderlaan WP. Evaluation of the antithyroid activity of 5-iodo-2-thiouracil. Endocrinology. 1954;54(2):185-194. View Source
